5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the class of 1,5-dihydro-2H-pyrrol-2-one derivatives, characterized by a central pyrrolidinone core substituted with aromatic and heterocyclic moieties. Its molecular formula is C₂₅H₂₃N₃O₆S, with a monoisotopic mass of 493.131 g/mol. Key structural features include:
- 3,4-Dimethoxyphenyl group: Provides electron-donating effects, enhancing solubility and influencing π-π stacking interactions .
- 4-Ethoxybenzoyl group: The ethoxy substituent modulates lipophilicity and steric bulk compared to shorter alkoxy chains (e.g., methoxy) .
- 3-Hydroxy group: Facilitates intramolecular hydrogen bonding, stabilizing the enol tautomer and influencing reactivity .
Properties
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-5-33-16-9-6-14(7-10-16)21(28)19-20(15-8-11-17(31-3)18(12-15)32-4)27(23(30)22(19)29)24-26-25-13(2)34-24/h6-12,20,28H,5H2,1-4H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQELHNSASIJGFT-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic effects.
- Molecular Formula : C26H25N3O7S
- Molecular Weight : 463.48 g/mol
- CAS Number : 618376-43-5
Anticancer Properties
The incorporation of the thiadiazole group in various compounds has been linked to significant anticancer activity. The specific compound has shown promising results in preliminary studies:
-
Mechanism of Action :
- The compound's anticancer activity may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have indicated that 1,3,4-thiadiazoles can interfere with various cellular pathways involved in cancer progression, including the inhibition of kinases such as ERK1/2 .
- In Vitro Studies :
Other Biological Activities
Beyond anticancer properties, thiadiazole derivatives have been studied for a range of biological activities:
- Antimicrobial Activity : Thiadiazole compounds have demonstrated effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially useful in treating inflammatory diseases .
- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, which are beneficial in reducing oxidative stress .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the benzoyl, aryl, and thiadiazole groups. Below is a comparative analysis based on physicochemical properties, synthetic yields, and substituent effects:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Substituent Effects on Solubility and Lipophilicity: The ethoxy group in the target compound improves aqueous solubility compared to bulkier butoxy () or hydrophobic tert-butyl groups () .
Thermal Stability :
- Compound 20 () exhibits a high melting point (263–265°C), attributed to its rigid tert-butyl group and crystalline packing .
Synthetic Yields :
- Derivatives with hydroxypropyl substituents (e.g., compounds 20 and 21) show moderate yields (62%), while thiadiazole-containing analogs require specialized coupling conditions .
Tautomerism and Hydrogen Bonding: The 3-hydroxy group stabilizes the enol tautomer, as confirmed by NMR studies (). Analogous compounds with hydroxyl groups exhibit similar tautomeric behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
